(4E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-N-(furan-2-ylmethyl)-4-methylhex-4-enamide (4E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-N-(furan-2-ylmethyl)-4-methylhex-4-enamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14777403
InChI: InChI=1S/C23H27NO6/c1-14(8-10-19(25)24-12-16-6-5-11-29-16)7-9-17-21(27-3)15(2)18-13-30-23(26)20(18)22(17)28-4/h5-7,11H,8-10,12-13H2,1-4H3,(H,24,25)/b14-7+
SMILES:
Molecular Formula: C23H27NO6
Molecular Weight: 413.5 g/mol

(4E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-N-(furan-2-ylmethyl)-4-methylhex-4-enamide

CAS No.:

Cat. No.: VC14777403

Molecular Formula: C23H27NO6

Molecular Weight: 413.5 g/mol

* For research use only. Not for human or veterinary use.

(4E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-N-(furan-2-ylmethyl)-4-methylhex-4-enamide -

Specification

Molecular Formula C23H27NO6
Molecular Weight 413.5 g/mol
IUPAC Name (E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-N-(furan-2-ylmethyl)-4-methylhex-4-enamide
Standard InChI InChI=1S/C23H27NO6/c1-14(8-10-19(25)24-12-16-6-5-11-29-16)7-9-17-21(27-3)15(2)18-13-30-23(26)20(18)22(17)28-4/h5-7,11H,8-10,12-13H2,1-4H3,(H,24,25)/b14-7+
Standard InChI Key CZFMLGYAPWSVAH-VGOFMYFVSA-N
Isomeric SMILES CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)NCC3=CC=CO3)OC
Canonical SMILES CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)NCC3=CC=CO3)OC

Introduction

Structural and Molecular Characteristics

Core Architecture and Functional Groups

The compound’s structure integrates three primary components:

  • A 2-benzofuran moiety substituted with methoxy (−OCH3_3), methyl (−CH3_3), and ketone (−C=O) groups at positions 4, 6, 7, and 3, respectively.

  • A 4-methylhex-4-enamide chain with an (E)-configured double bond at position 4, extending from the benzofuran core.

  • An N-(furan-2-ylmethyl) group forming the amide’s nitrogen substituent.

The benzofuran ring system is a fused bicyclic structure comprising a benzene ring fused to a furan ring, contributing to aromatic stability and π-electron density. The 3-oxo-1,3-dihydro-2-benzofuran subunit introduces a lactone-like rigidity, while the methoxy and methyl groups enhance lipophilicity and steric bulk .

Table 1: Molecular Properties

PropertyValue
IUPAC Name(E)-6-(4,6-Dimethoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-N-(furan-2-ylmethyl)-4-methylhex-4-enamide
Molecular FormulaC23H27NO6\text{C}_{23}\text{H}_{27}\text{NO}_6
Molecular Weight413.5 g/mol
SMILES NotationCC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)NCC3=CC=CO3)OC
InChI KeyCZFMLGYAPWSVAH-VGOFMYFVSA-N

Synthesis and Reaction Pathways

Retrosynthetic Analysis

The synthesis of this compound likely involves sequential functionalization of the benzofuran core, followed by amide coupling and stereoselective alkene formation. Key steps include:

  • Benzofuran Core Construction: Palladium-catalyzed cyclization or oxidative coupling of ortho-substituted phenols with propargyl alcohols/acetylenes, as demonstrated in benzofuran synthesis .

  • Side-Chain Introduction: Alkylation or conjugate addition to install the hex-4-enamide chain. The (E)-configuration of the double bond suggests the use of Wittig or Horner-Wadsworth-Emmons reactions under controlled conditions.

  • Amide Bond Formation: Coupling the carboxylic acid derivative of the hex-4-enamide chain with furan-2-ylmethylamine via carbodiimide-mediated (e.g., EDC/HOBt) or mixed anhydride methods.

Catalytic Systems and Optimization

The palladium-catalyzed Tsuji–Trost reaction, effective for benzylic substitutions in benzofuran systems, could facilitate functional group interconversions . For example, [Pd(η³-C₃H₅)Cl]₂/XPhos catalytic systems have shown efficacy in nucleophilic substitutions at the benzylic position of benzofuran derivatives, achieving yields >80% under mild conditions .

Table 2: Hypothetical Synthetic Route

StepReaction TypeReagents/ConditionsPurpose
1Benzofuran CyclizationPd(OAc)₂, PPh₃, CO, CuIConstruct 2-benzofuran core
2Methoxy/Methyl SubstitutionCH₃I/K₂CO₃ (methylation); CH₃OCH₂CH₂OH/H⁺ (methoxylation)Introduce substituents
3Alkene FormationWittig reagent (Ph₃P=CHCOOR)Install (E)-configured double bond
4Amide CouplingEDC, HOBt, DIPEAAttach furan-2-ylmethylamine

Physicochemical and Spectroscopic Properties

Solubility and Lipophilicity

The compound’s solubility profile is influenced by its polar (amide, ketone) and nonpolar (aromatic rings, alkyl chains) regions. Predicted logP values (∼3.2) indicate moderate lipophilicity, suitable for membrane permeability in biological systems.

Spectroscopic Characterization

  • NMR Spectroscopy:

    • 1H^1\text{H} NMR: Aromatic protons (δ 6.8–7.4 ppm), methoxy singlet (δ 3.8 ppm), and trans-alkene protons (δ 5.5–6.2 ppm, J = 16 Hz).

    • 13C^{13}\text{C} NMR: Carbonyl carbons (δ 165–175 ppm), aromatic carbons (δ 110–150 ppm), and alkene carbons (δ 120–130 ppm).

  • IR Spectroscopy: Stretching vibrations for amide C=O (∼1650 cm⁻¹), ketone C=O (∼1700 cm⁻¹), and aromatic C–H (∼3050 cm⁻¹).

Future Research Directions

  • Synthetic Optimization: Explore enantioselective routes to access (4E)-isomers exclusively.

  • Biological Screening: Evaluate in vitro activity against breast cancer cell lines (MCF-7, MDA-MB-231) and ESKAPE pathogens.

  • Computational Modeling: Molecular docking studies to predict target affinity (e.g., σ receptors, β-tubulin).

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